molecular formula C18H19N3O2 B2708871 N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide CAS No. 1384636-22-9

N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide

カタログ番号 B2708871
CAS番号: 1384636-22-9
分子量: 309.369
InChIキー: NAESRSYAEZYLPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide, also known as JNJ-1661010, is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain.

作用機序

N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide acts as a selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as cell cycle regulation, DNA repair, and circadian rhythm. By inhibiting CK1δ, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been shown to reduce neuropathic pain in animal models.

実験室実験の利点と制限

One advantage of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide is its selectivity for CK1δ, which reduces the risk of off-target effects. Additionally, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has shown promising results in preclinical studies, making it a potential candidate for further development. However, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which may limit its effectiveness in vivo.

将来の方向性

There are several future directions for the study of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide. One direction is to optimize the pharmacokinetic properties of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide to improve its effectiveness in vivo. Another direction is to investigate the potential use of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide in combination with other therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide and its potential use in the treatment of neuropathic pain.
Conclusion:
In conclusion, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Its selectivity for CK1δ and promising results in preclinical studies make it a potential candidate for further development. However, its pharmacokinetic properties need to be optimized to improve its effectiveness in vivo. Further studies are needed to fully understand the mechanism of action of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide and its potential use in combination with other therapies for the treatment of various diseases.

合成法

The synthesis of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide involves the reaction of 2-methylbenzonitrile with 3-hydroxypyridine in the presence of a base to form 3-cyano-2-methylbenzaldehyde. This intermediate is then reacted with 4-hydroxybutanoyl chloride in the presence of a base to form N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide.

科学的研究の応用

N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been studied for its potential use in the treatment of neuropathic pain.

特性

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-4-pyridin-3-yloxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-14-6-2-3-8-16(14)17(12-19)21-18(22)9-5-11-23-15-7-4-10-20-13-15/h2-4,6-8,10,13,17H,5,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAESRSYAEZYLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CCCOC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。